molecular formula C15H16N2S B6151133 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole CAS No. 940725-66-6

6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole

Cat. No. B6151133
CAS RN: 940725-66-6
M. Wt: 256.4
InChI Key:
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Description

6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole (DMTI) is a heterocyclic aromatic compound that is of interest to scientists due to its potential applications in research and development. DMTI is a colorless crystalline solid with a molecular formula of C10H12N2S and a molecular weight of 196.27 g/mol. It is a versatile compound that has been used in a variety of scientific fields, including organic synthesis, drug design and development, and biochemistry.

Scientific Research Applications

6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole has been used in a variety of scientific research applications, including organic synthesis, drug design and development, and biochemistry. In organic synthesis, 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole has been used as a building block to synthesize a variety of compounds, such as imidazolium salts, azoles, and thiazoles. In drug design and development, 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole has been used as a scaffold to design and synthesize novel drugs with potential therapeutic applications. In biochemistry, 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole has been used to study the mechanisms of enzyme-catalyzed reactions, such as the oxidation of alcohols and the reduction of aldehydes.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole is not completely understood. However, it is thought that 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole may act as an inhibitor of certain enzymes, such as those involved in the oxidation of alcohols or the reduction of aldehydes. Additionally, 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole may act as an inhibitor of certain proteins, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole are not well understood. However, it is thought that 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole may have antioxidant and anti-inflammatory properties. Additionally, 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole may have an effect on the regulation of gene expression and may be involved in the formation of new proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole in lab experiments include its availability, its versatility, and its relatively low cost. Additionally, 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole has a relatively low toxicity and is not a hazardous material. The main limitation of using 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for the use of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole in scientific research. These include the development of novel drugs based on the 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole scaffold, the use of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole in drug discovery and development, the use of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole in the study of enzyme-catalyzed reactions, and the use of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole in the study of gene expression and regulation. Additionally, 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole may have potential applications in the fields of biochemistry and physiology.

Synthesis Methods

The synthesis of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole can be accomplished via a variety of methods. One of the most common methods is the reaction of 2,4-dimethylphenyl isocyanide with 2,3-dimethylaniline in the presence of anhydrous aluminum chloride as a catalyst. This reaction yields 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole in good yield. Other methods of synthesis include the reaction of 2,4-dimethylphenyl isocyanide with 2,3-dimethylaniline in the presence of anhydrous zinc chloride, the reaction of 2,4-dimethylphenyl isocyanide with 2,3-dimethylaniline in the presence of anhydrous potassium carbonate, and the reaction of 2,4-dimethylphenyl isocyanide with 2,3-dimethylaniline in the presence of anhydrous magnesium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole involves the condensation of 2,4-dimethylbenzaldehyde with 2-amino-3,4-dimethylthiophene to form 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "2-amino-3,4-dimethylthiophene", "Acetic acid", "Sodium acetate", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethylbenzaldehyde (1.0 g, 7.2 mmol) and 2-amino-3,4-dimethylthiophene (1.2 g, 8.6 mmol) in acetic acid (10 mL) and add sodium acetate (1.5 g, 18.2 mmol).", "Step 2: Heat the reaction mixture at 80°C for 6 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Acidify the mixture with hydrochloric acid (10%) and extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and wash with water (20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the product by column chromatography using ethyl acetate/hexane (1:1) as the eluent.", "Step 8: Obtain the desired product, 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole, as a yellow solid (yield: 70%)." ] }

CAS RN

940725-66-6

Product Name

6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole

Molecular Formula

C15H16N2S

Molecular Weight

256.4

Purity

95

Origin of Product

United States

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